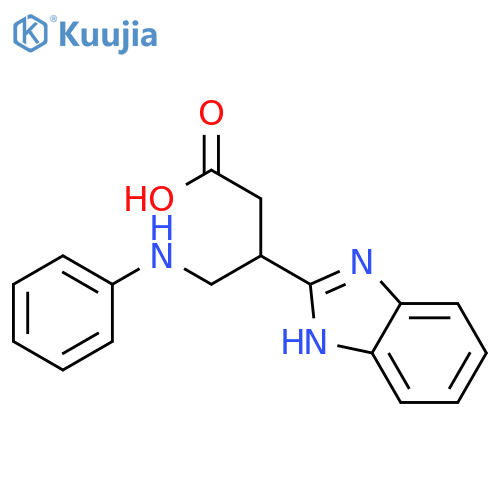Cas no 882408-91-5 (3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid)

882408-91-5 structure
商品名:3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid
- 882408-91-5
- 3-(1H-benzo[d]imidazol-2-yl)-4-(phenylamino)butanoic acid
- 4-anilino-3-(1H-benzimidazol-2-yl)butanoic acid
- VU0641842-1
- SR-01000922237
- AKOS016025970
- 3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid
- F5321-0002
- SR-01000922237-1
- 1H-Benzimidazole-2-propanoic acid, β-[(phenylamino)methyl]-
-
- インチ: 1S/C17H17N3O2/c21-16(22)10-12(11-18-13-6-2-1-3-7-13)17-19-14-8-4-5-9-15(14)20-17/h1-9,12,18H,10-11H2,(H,19,20)(H,21,22)
- InChIKey: WQIGPJZUCNMVKP-UHFFFAOYSA-N
- ほほえんだ: C1(C(CNC2=CC=CC=C2)CC(O)=O)NC2=CC=CC=C2N=1
計算された属性
- せいみつぶんしりょう: 295.132076794g/mol
- どういたいしつりょう: 295.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 78Ų
じっけんとくせい
- 密度みつど: 1.341±0.06 g/cm3(Predicted)
- ゆうかいてん: >170 °C (decomp)
- ふってん: 637.2±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.73±0.10(Predicted)
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5321-0002-5μmol |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5321-0002-2mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5321-0002-10mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 90%+ | 10mg |
$79.0 | 2023-05-21 | |
| Life Chemicals | F5321-0002-3mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5321-0002-5mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5321-0002-2μmol |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5321-0002-4mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5321-0002-10μmol |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 90%+ | 10μl |
$69.0 | 2023-05-21 | |
| Life Chemicals | F5321-0002-1mg |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid |
882408-91-5 | 1mg |
$54.0 | 2023-09-10 |
3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
882408-91-5 (3-(1H-1,3-benzodiazol-2-yl)-4-(phenylamino)butanoic acid) 関連製品
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
